1beta-Hydroxyeuscaphic acid

Description

Classification and Natural Occurrence in Medicinal Plants

1-beta-Hydroxyeuscaphic acid is classified as a pentacyclic triterpenoid (B12794562). biosynth.com Triterpenoids are a large and diverse class of naturally occurring organic compounds derived from a 30-carbon precursor, squalene (B77637). The "pentacyclic" designation refers to its structure, which is composed of five fused rings.

This compound is a secondary metabolite found predominantly in various medicinal plants. biosynth.com It has been reported to be isolated from species within the Rosaceae family, among others. biosynth.com For instance, it is a known constituent of Sanguisorba officinalis. nih.gov The presence of 1-beta-hydroxyeuscaphic acid in these plants contributes to their complex chemical profiles, which have been of interest to researchers for their potential therapeutic properties.

Historical Context of Research on Pentacyclic Triterpenoids

The study of pentacyclic triterpenoids has a rich history rooted in the exploration of natural products for medicinal purposes. For centuries, traditional medicine systems have utilized plants rich in these compounds. uc.pt Scientific investigation into these molecules began with the isolation and structural elucidation of the first triterpenoids in the late 19th and early 20th centuries.

Early research focused on identifying and characterizing these complex structures, a challenging task given the analytical technologies of the time. As techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy became more advanced, the ability to determine the intricate three-dimensional structures of pentacyclic triterpenoids improved significantly.

This foundational work paved the way for a deeper understanding of their biosynthesis, chemical properties, and biological activities. researchgate.netrsc.org The discovery that many pentacyclic triterpenoids possess a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and antiviral properties, has fueled ongoing research into this class of compounds. researchgate.netnih.govresearchgate.net The development of synthetic and biosynthetic methods continues to be an active area of research, aiming to produce these valuable compounds in larger quantities for further study and potential therapeutic application. rsc.org

Significance in Phytochemical and Biomedical Research

1-beta-Hydroxyeuscaphic acid holds significance in both phytochemical and biomedical research due to its potential biological activities. biosynth.com Phytochemically, its isolation and characterization contribute to the understanding of the chemical diversity within the plant kingdom and the biosynthetic pathways that produce such complex molecules.

In the realm of biomedical research, 1-beta-hydroxyeuscaphic acid has been investigated for several potential therapeutic effects. Studies have explored its anti-inflammatory, anti-cancer, and antioxidant properties. biosynth.com For example, research has indicated that it may have a protective effect on liver cells. medchemexpress.comimmunomart.com The compound's mode of action often involves the modulation of key cellular signaling pathways related to processes like inflammation and programmed cell death (apoptosis). biosynth.com The ongoing investigation into these mechanisms is crucial for determining the potential of 1-beta-hydroxyeuscaphic acid as a lead compound for the development of new therapeutic agents. biosynth.com

| Compound Name |

| 1-beta-Hydroxyeuscaphic acid |

| Squalene |

| Oseltamivir |

| Oleanolic acid |

| Ursolic acid |

| Research Finding | Investigated Effect | Reference |

| Potential hepatoprotective activity | Lowering leakage of intracellular enzymes, reducing protein oxidation, and decreasing apoptosis. | medchemexpress.comimmunomart.com |

| Potential anti-inflammatory and anti-cancer properties | Modulation of signaling pathways critical for inflammation and apoptosis. | biosynth.com |

| Antiviral activity of related pentacyclic triterpenoids | Inhibition of viral entry by binding to viral envelope proteins. | nih.govresearchgate.net |

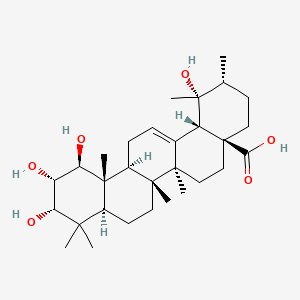

Structure

3D Structure

Properties

Molecular Formula |

C30H48O6 |

|---|---|

Molecular Weight |

504.7 g/mol |

IUPAC Name |

(1R,2R,4aS,6aS,6aS,6bR,8aS,10S,11S,12S,12aR,14bS)-1,10,11,12-tetrahydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O6/c1-16-10-13-30(24(34)35)15-14-26(4)17(21(30)29(16,7)36)8-9-19-27(26,5)12-11-18-25(2,3)22(32)20(31)23(33)28(18,19)6/h8,16,18-23,31-33,36H,9-15H2,1-7H3,(H,34,35)/t16-,18+,19+,20+,21-,22-,23-,26-,27-,28+,29-,30+/m1/s1 |

InChI Key |

VULLSLYDWNGNKZ-FYLGDIBQSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4([C@@H]([C@H]([C@H](C5(C)C)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(C(C(C5(C)C)O)O)O)C)C)C2C1(C)O)C)C(=O)O |

Origin of Product |

United States |

Isolation, Characterization, and Analytical Methodologies

Extraction and Purification Techniques from Natural Sources

The initial step in obtaining 1beta-Hydroxyeuscaphic acid involves its extraction from plant material. This is typically followed by purification to isolate the compound from a complex mixture of other phytochemicals. researchgate.net

Solvent-based extraction is a fundamental technique for isolating triterpenoids like this compound from plant matter. The process often begins with an initial extraction using a broad-polarity solvent, such as methanol (B129727) or ethanol, to create a crude extract. jte.edu.vn This extract is then subjected to liquid-liquid partitioning with solvents of varying polarities to separate compounds based on their solubility. mdpi.com

Ethyl acetate (B1210297) is a commonly used solvent in this fractionation process. nih.govplos.org After the initial broad extraction, the crude extract is suspended in water and partitioned with ethyl acetate. researchgate.net Compounds with intermediate polarity, including many triterpenoids, will preferentially dissolve in the ethyl acetate layer, thereby separating them from more polar compounds that remain in the aqueous layer and less polar compounds that might be extracted with solvents like hexane (B92381). mdpi.com This ethyl acetate fraction is then collected and concentrated, yielding an enriched mixture of triterpenoids and other compounds of similar polarity. researchgate.netnih.gov

Following solvent fractionation, further purification is typically required to isolate this compound. Chromatographic techniques are indispensable for this purpose. column-chromatography.com

Silica (B1680970) Gel Column Chromatography: This is a widely used method for the separation of compounds from the enriched ethyl acetate fraction. researchgate.netcolumn-chromatography.com Silica gel, a polar stationary phase, is packed into a column. column-chromatography.com The extract is loaded onto the column, and a mobile phase, typically a mixture of solvents with increasing polarity (e.g., a gradient of hexane and ethyl acetate), is passed through the column. jte.edu.vnresearchgate.net Compounds separate based on their affinity for the silica gel and their solubility in the mobile phase. Less polar compounds elute first, followed by more polar compounds. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the desired compound. jte.edu.vnphytojournal.com

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to achieve a high degree of purity, preparative HPLC is often employed. mdpi.comnih.gov This technique utilizes a high-pressure pump to pass the mobile phase through a column packed with a stationary phase (often a reversed-phase C18 column for triterpenoids). researchgate.netyoutube.com It offers higher resolution and efficiency compared to standard column chromatography, allowing for the separation of closely related compounds. youtube.comyoutube.com The separated compounds are detected as they elute from the column, and the corresponding fractions containing pure this compound are collected. mdpi.com

Spectroscopic and Structural Elucidation Methods (e.g., COSY 1H, 13C, IR, MS)

Once isolated, the precise chemical structure of this compound is determined using a combination of spectroscopic techniques. jte.edu.vnresearchgate.net

| Spectroscopic Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) | |

| 1H NMR | Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. |

| 13C NMR | Reveals the number and types of carbon atoms present. |

| COSY (Correlation Spectroscopy) | A 2D NMR technique that shows correlations between coupled protons, helping to establish the spin systems within the molecule. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. |

| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the molecular formula of the compound by measuring the mass-to-charge ratio of its ions. phytojournal.com |

By integrating the data from these spectroscopic methods, researchers can piece together the complete and unambiguous structure of this compound. researchgate.net

Purity Assessment and Quantification Techniques (e.g., HPLC Analysis)

Ensuring the purity of an isolated compound and quantifying its amount are crucial for any subsequent scientific investigation.

High-Performance Liquid Chromatography (HPLC) Analysis: HPLC is the gold standard for assessing the purity of compounds like this compound. mdpi.com A small amount of the purified compound is injected into the HPLC system. A pure compound will ideally show a single, sharp peak in the resulting chromatogram. The presence of multiple peaks indicates impurities. nih.gov

For quantification, a calibration curve is first constructed by running known concentrations of a pure standard of this compound through the HPLC and plotting the peak area against the concentration. nih.gov The peak area of the sample of unknown concentration can then be compared to this calibration curve to determine the exact amount of this compound present. mdpi.comnih.gov This analytical HPLC method is highly sensitive and provides accurate and reproducible results. nih.gov

Biosynthetic Pathways and Precursors

General Principles of Pentacyclic Triterpenoid (B12794562) Biosynthesis

Pentacyclic triterpenoids are a large and diverse family of natural products derived from the 30-carbon precursor, squalene (B77637). nih.gov Their biosynthesis is a testament to nature's chemical ingenuity, beginning with simple five-carbon units and culminating in complex, multi-ring structures.

The initial stages of this pathway are shared across a vast array of organisms, including plants and fungi. researchgate.net The biosynthesis commences with the production of isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), through two primary pathways: the mevalonate (B85504) (MVA) pathway, which operates in the cytoplasm, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. researchgate.netresearchgate.net

These five-carbon units are sequentially condensed to form farnesyl diphosphate (FPP). researchgate.net Two molecules of FPP are then joined in a head-to-head condensation reaction, catalyzed by squalene synthase, to yield the linear C30 hydrocarbon, squalene. researchgate.netresearchgate.net A crucial subsequent step is the epoxidation of squalene to 2,3-oxidosqualene (B107256) by the enzyme squalene epoxidase. nih.govresearchgate.net

The cyclization of 2,3-oxidosqualene is the first major point of diversification in triterpenoid biosynthesis, orchestrated by a class of enzymes known as oxidosqualene cyclases (OSCs). nih.govfrontiersin.org These enzymes catalyze a series of intricate carbocation-mediated cyclizations and rearrangements to produce a variety of tetracyclic and pentacyclic skeletons. nih.gov For the ursane-type triterpenoids, the class to which 1β-Hydroxyeuscaphic acid belongs, the key cyclization product is α-amyrin. nih.gov

Following the formation of the basic carbon skeleton, a plethora of decorative modifications occur. These reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and glycosyltransferases (GTs), introduce various functional groups such as hydroxyls, carboxyls, and sugar moieties, leading to the vast structural diversity observed in pentacyclic triterpenoids. nih.govnih.gov

Proposed Biosynthetic Routes to 1β-Hydroxyeuscaphic Acid

While the complete biosynthetic pathway of 1β-Hydroxyeuscaphic acid has not been fully elucidated in a single organism, a proposed route can be constructed based on the known biosynthesis of structurally related ursane-type triterpenoids. The pathway likely proceeds from the precursor α-amyrin through a series of oxidative modifications.

The proposed biosynthetic pathway is as follows:

α-Amyrin to Ursolic Acid: The initial step is the oxidation of the C-28 methyl group of α-amyrin to a carboxylic acid, forming ursolic acid. This three-step oxidation (alcohol, aldehyde, carboxylic acid) is a common modification in triterpenoid biosynthesis and is typically catalyzed by CYP450 enzymes of the CYP716A subfamily. researchgate.net

Ursolic Acid to Euscaphic Acid: Euscaphic acid is characterized by the presence of hydroxyl groups at the C-2, C-3, and C-19 positions of the ursane (B1242777) skeleton. ebi.ac.uk Therefore, the conversion of ursolic acid to euscaphic acid would involve three distinct hydroxylation reactions at these positions, each likely catalyzed by a specific CYP450 enzyme. The stereochemistry of these hydroxylations (2α, 3α) is a critical aspect of the enzymatic process. ebi.ac.uk

Euscaphic Acid to 1β-Hydroxyeuscaphic Acid: The final proposed step is the hydroxylation of euscaphic acid at the C-1β position to yield the final product, 1β-Hydroxyeuscaphic acid. This reaction would also be catalyzed by a specific CYP450 monooxygenase.

This proposed pathway highlights the central role of CYP450 enzymes in generating the structural complexity of 1β-Hydroxyeuscaphic acid from a common triterpenoid precursor.

Enzymatic Steps and Genetic Regulation in Biosynthesis

The biosynthesis of 1β-Hydroxyeuscaphic acid is dependent on a suite of specialized enzymes, with cytochrome P450 monooxygenases playing a pivotal role in the later, decorative stages of the pathway.

Enzymatic Steps:

The key enzymes involved in the proposed pathway are:

| Enzyme Class | Proposed Function in 1β-Hydroxyeuscaphic Acid Biosynthesis | General Precursor/Substrate | Product |

|---|---|---|---|

| α-amyrin synthase (OSC) | Cyclization of 2,3-oxidosqualene to form the α-amyrin skeleton. | 2,3-Oxidosqualene | α-Amyrin |

| CYP716A subfamily (CYP450) | Oxidation of the C-28 methyl group of α-amyrin. | α-Amyrin | Ursolic Acid |

| CYP450s | Hydroxylation at the C-2, C-3, and C-19 positions. | Ursolic Acid | Euscaphic Acid |

| CYP450 | Hydroxylation at the C-1β position. | Euscaphic Acid | 1β-Hydroxyeuscaphic Acid |

The majority of P450s that modify pentacyclic triterpene scaffolds belong to the CYP716 family, although members of the CYP51, CYP71, CYP72, CYP87, CYP88, and CYP93 families have also been implicated. nih.govnih.gov The specific CYP450s responsible for the hydroxylations leading to 1β-Hydroxyeuscaphic acid remain to be identified.

Genetic Regulation:

The biosynthesis of pentacyclic triterpenoids is tightly regulated at the genetic level. The genes encoding the biosynthetic enzymes are often organized in biosynthetic gene clusters within the plant genome. nih.gov The expression of these genes is frequently coordinated and can be induced by various internal and external stimuli.

Transcription factors play a crucial role in regulating the expression of these biosynthetic genes. For instance, in the model legume Medicago truncatula, the transcription factor TSAR3 has been shown to control the biosynthesis of hemolytic saponins. nih.gov

Furthermore, the expression of triterpenoid biosynthetic genes can be influenced by plant hormones such as abscisic acid (ABA), methyl jasmonate (MeJA), salicylic (B10762653) acid (SA), and gibberellic acid (GA3), as well as by abiotic stresses. nih.gov In the Rosaceae family, to which many producers of ursane-type triterpenoids belong, epigenetic mechanisms such as DNA methylation are also known to play a role in regulating gene expression related to important plant traits. oup.comnih.gov It is plausible that similar regulatory networks govern the production of 1β-Hydroxyeuscaphic acid in the plants that synthesize it.

In Vitro and Preclinical Pharmacological Investigations

Anti-Inflammatory Activities and Mechanistic Insights

While 1β-Hydroxyeuscaphic acid is suggested to possess anti-inflammatory properties, detailed mechanistic studies are not extensively available in the current scientific literature. The following subsections outline the key areas where research is needed to fully understand its anti-inflammatory potential.

Scientific literature reviewed did not provide specific details on the modulation of cellular signaling pathways, such as the NF-κB or MAPK pathways, by 1β-Hydroxyeuscaphic acid. The NF-κB and MAPK signaling cascades are crucial in the inflammatory process, and their modulation by therapeutic agents is a key area of anti-inflammatory drug research. nih.govnih.govacs.org

There is a lack of specific data on the direct interaction of 1β-Hydroxyeuscaphic acid with key inflammatory proteins and enzymes. The inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) is a common mechanism for many anti-inflammatory compounds. aacrjournals.orgnih.gov However, studies detailing the inhibitory activity of 1β-Hydroxyeuscaphic acid on these specific enzymes are not currently available.

Information regarding the alteration of gene expression profiles related to inflammation by 1β-Hydroxyeuscaphic acid is not detailed in the reviewed scientific literature. The expression of genes for pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) is a critical aspect of the inflammatory response. researchgate.netfrontiersin.org

Hepatoprotective Effects in Cellular Models

In contrast to the limited data on its anti-inflammatory mechanisms, the hepatoprotective effects of 1β-Hydroxyeuscaphic acid have been investigated in cellular models, providing insights into its potential for liver protection.

1β-Hydroxyeuscaphic acid has demonstrated significant protective effects against liver cell injury induced by carbon tetrachloride (CCl4) in in vitro models. nih.govnih.gov CCl4 is a well-known hepatotoxin that induces oxidative stress and cellular damage. nih.gov In studies using the BRL-3A rat liver cell line, treatment with 1β-Hydroxyeuscaphic acid showed a notable ability to mitigate the damage caused by CCl4. nih.gov This protective effect is attributed, in part, to the compound's antioxidant properties, as evidenced by its ability to reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increase the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD). nih.govnih.gov

A key indicator of liver damage is the leakage of intracellular enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), into the bloodstream. nih.gov Pre-treatment of CCl4-injured BRL-3A cells with 1β-Hydroxyeuscaphic acid has been shown to significantly reduce the leakage of these enzymes. nih.govnih.gov This suggests that the compound helps to maintain the integrity of hepatocyte cell membranes, preventing the release of these enzymes and indicating a hepatoprotective effect.

The following table summarizes the observed effects of 1β-Hydroxyeuscaphic acid on key biomarkers in a CCl4-induced hepatotoxicity model.

| Biomarker | Effect of CCl4 | Effect of 1β-Hydroxyeuscaphic Acid Treatment | Reference |

| Alanine Aminotransferase (ALT) | Increased leakage | Reduced leakage | nih.govnih.gov |

| Aspartate Aminotransferase (AST) | Increased leakage | Reduced leakage | nih.govnih.gov |

| Malondialdehyde (MDA) | Increased levels | Reduced levels | nih.govnih.gov |

| Superoxide Dismutase (SOD) | Decreased activity | Increased activity | nih.govnih.gov |

Influence on Oxidative Stress Markers (e.g., MDA, SOD)

Research has demonstrated that 1beta-Hydroxyeuscaphic acid has a significant impact on markers of oxidative stress in preclinical models. chemfaces.comresearchgate.net In a study utilizing a hepatocyte cell line (BRL-3A) subjected to injury by carbon tetrachloride (CCl4), treatment with this compound led to a notable improvement in the oxidative state of the cells. chemfaces.comresearchgate.net

Specifically, the treatment reduced the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative damage. chemfaces.comnih.gov Concurrently, the activity of superoxide dismutase (SOD), a crucial endogenous antioxidant enzyme that scavenges superoxide radicals, was increased. chemfaces.comnih.govresearchgate.net These findings suggest that this compound can bolster cellular antioxidant defenses while mitigating oxidative damage. chemfaces.comresearchgate.net The compound was identified as the major active constituent in Rubus aleaefolius responsible for these hepatoprotective effects. researchgate.netnih.gov

Table 1: Effect of this compound on Oxidative Stress Markers in CCl4-Injured BRL-3A Hepatocytes

| Marker | Effect Observed | Implication | Source |

|---|---|---|---|

| Malondialdehyde (MDA) | Reduced Levels | Decrease in lipid peroxidation and oxidative damage | chemfaces.comresearchgate.netnih.gov |

| Superoxide Dismutase (SOD) | Increased Activity | Enhancement of endogenous antioxidant defense | chemfaces.comresearchgate.netnih.gov |

Anti-Cancer Potential in Cellular Studies

While this compound is considered a candidate for studying anti-cancer therapeutic interventions due to its known effects on apoptosis and inflammation, specific research into its direct anti-cancer properties is limited. biosynth.com

Based on available scientific literature, there are no specific studies investigating the inhibitory effects of this compound on the proliferation of the A549 human lung adenocarcinoma cell line. However, related triterpenoids have been studied for their anti-cancer effects. For instance, Euscaphic acid, a structurally similar compound, has been shown to inhibit the proliferation of nasopharyngeal carcinoma (NPC) cells. chemfaces.com Another related compound, Tormentic acid, has demonstrated antiproliferative activity against various cancer cell lines. chemfaces.com

The precise cellular mechanisms through which this compound might exert anti-cancer action have not been specifically elucidated. It is generally understood that its biological activities involve interacting with specific proteins and enzymes, which can lead to altered gene expression. biosynth.com For context, studies on the related compound Euscaphic acid have shown that it can induce apoptosis and cause cell cycle arrest in cancer cells by suppressing the PI3K/AKT/mTOR signaling pathway. chemfaces.com

Antioxidant Activities and Mechanisms

The antioxidant properties of this compound are a key aspect of its pharmacological profile. biosynth.com Its potential in this area is relevant to conditions related to oxidative stress. biosynth.com The primary evidence for its antioxidant activity comes from its demonstrated ability to reduce the oxidation of proteins and enhance the activity of antioxidant enzymes like SOD in cellular models of injury. chemfaces.comresearchgate.net

While the cellular effects of this compound point towards significant antioxidant activity, direct assessments of its radical scavenging potential using common assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are not extensively detailed in the available literature. chemfaces.comresearchgate.net One study on a plant extract from Senna septemtrionalis, which contains 1beta-hydroxy euscaphic acid among other phytochemicals, did show dose-dependent DPPH radical scavenging activity. mdpi.com However, the study suggested that other constituents, such as emodin, were key contributors to this effect. mdpi.com Similarly, other triterpenes isolated from Terminalia arjuna have shown moderate free-radical scavenging activity, but this compound was not among those specifically tested for this property. biocrick.com

Role in Oxidative Stress-Related Disorders

This compound, a major constituent isolated from the roots of Rubus aleaefolius, has demonstrated significant protective effects against cellular injury induced by oxidative stress in preclinical studies. nih.govmedchemexpress.com Research investigating its effects on carbon tetrachloride (CCl4)-induced injury in a rat hepatocyte cell line (BRL-3A) has provided insights into its hepatoprotective mechanisms. nih.govtandfonline.com

Treatment with CCl4 induces the generation of free radicals, leading to cell damage, which is measurable by the leakage of intracellular enzymes like alanine aminotransaminase (ALT) and aspartate aminotransaminase (AST). nih.govtandfonline.com In one study, hepatocytes exposed to CCl4 showed abnormal size and cellular shrinkage. nih.gov However, subsequent treatment with this compound at a concentration of 20 µg/mL led to a notable improvement in cell morphology. nih.gov

The protective effect of this compound is attributed to its ability to mitigate oxidative damage by reducing the oxidation of proteins and enhancing the activity of endogenous antioxidant enzymes. nih.govmedchemexpress.com Key findings from the study on CCl4-injured hepatocytes indicated that the compound significantly reduced the elevated levels of ALT, AST, and the lipid peroxidation marker malondialdehyde (MDA). nih.gov Concurrently, it increased the activity of the crucial antioxidant enzyme, superoxide dismutase (SOD). nih.gov These results suggest that this compound helps to maintain cell integrity and function by combating oxidative stress, thereby reducing apoptosis (programmed cell death). nih.govmedchemexpress.com The half-maximal inhibitory concentration (IC50) for this protective activity was determined to be 15 μg/mL. nih.gov

| Parameter | CCl4 Injured Cells (Control) | CCl4 Injured Cells + this compound (20 µg/mL) | Effect of Treatment |

| ALT Level | Significantly Increased | Reduced | Enzyme Leakage Lowered |

| AST Level | Significantly Increased | Reduced | Enzyme Leakage Lowered |

| MDA Level | Increased | Reduced | Protein Oxidation Reduced |

| SOD Activity | Decreased | Increased | Antioxidant Defense Enhanced |

| Cell Morphology | Abnormal Size, Shrinkage | Improved Regulation | Cellular Integrity Restored |

Data derived from a study on BRL-3A rat liver cells exposed to CCl4-induced injury. nih.gov

Antimicrobial Properties

Following a comprehensive review of scientific literature, no specific studies detailing the direct antibacterial effects of this compound against various pathogens were identified. While the plant family (Rosaceae) and genus (Rubus, Sanguisorba) from which this compound is isolated are known to produce various compounds with antimicrobial activities, the specific contribution and activity spectrum of this compound itself have not been reported. frontiersin.org Research on other pentacyclic triterpenoids, such as ursolic acid and oleanolic acid, has shown antibacterial properties, but these findings cannot be directly extrapolated to this compound. frontiersin.orgnih.govnih.gov

There is no available scientific information that specifically investigates the influence of the hydroxyl group at the C-1 position of the euscaphic acid skeleton on its antimicrobial efficacy. Structure-activity relationship studies for other classes of natural compounds, such as flavonoids, have indicated that the position and number of hydroxyl groups can be crucial for their antibacterial effects. nih.gov For some triterpenes, the presence of both hydroxyl and carboxyl groups has been suggested as important for their activity against oral pathogens. However, specific research into the role of the 1-beta hydroxyl group in the context of the antimicrobial potential of euscaphic acid derivatives is currently lacking in the scientific literature.

Structure Activity Relationship Sar Studies

Impact of Molecular Architecture on Biological Activity

For ursane-type triterpenoids in general, the presence of a carboxylic acid group at the C-28 position is often considered crucial for various biological activities, including cytotoxic and anti-inflammatory effects. nih.govnih.gov This acidic functional group can participate in hydrogen bonding and electrostatic interactions with target proteins, anchoring the molecule in the active site.

Role of Specific Hydroxylations and Functional Groups on Efficacy

The number and position of hydroxyl (-OH) groups on the triterpenoid (B12794562) skeleton are paramount in defining the biological activity of 1β-Hydroxyeuscaphic acid. These hydrophilic groups can significantly alter the molecule's solubility, polarity, and ability to form hydrogen bonds with biological targets.

The defining feature of 1β-Hydroxyeuscaphic acid is the presence of a hydroxyl group at the C-1β position. While direct SAR studies on this specific hydroxylation are limited, research on other ursane-type triterpenoids suggests that hydroxylation at various positions can have a profound impact. For instance, studies on related compounds have shown that the introduction of additional hydroxyl groups can sometimes weaken inhibitory activity against certain targets. nih.gov Conversely, specific hydroxylations can also enhance activity. For example, in some ursane (B1242777) derivatives, hydroxylation at the C-2 position has been found to be essential for potent cytotoxic activity. nih.gov The precise role of the 1β-hydroxyl group in 1β-Hydroxyeuscaphic acid's activity spectrum remains an area for further investigation.

Comparative SAR with Related Pentacyclic Triterpenoids (e.g., Euscaphic Acid, Oleanolic Acid, Myrianthic Acid, Tomentic Acid)

Comparing the structure and activity of 1β-Hydroxyeuscaphic acid with its close chemical relatives provides valuable insights into the significance of its unique structural features.

Oleanolic Acid: A well-studied pentacyclic triterpenoid, Oleanolic Acid, possesses an oleanane (B1240867) skeleton, which differs from the ursane skeleton of 1β-Hydroxyeuscaphic acid in the position of two methyl groups on the E-ring. Both share a carboxylic acid at C-28 and a hydroxyl group at C-3. However, the additional hydroxylations in 1β-Hydroxyeuscaphic acid (at C-1, C-2, and C-19) are expected to confer distinct biological properties.

Myrianthic Acid: This compound is a 2α,3α,19α,23-tetrahydroxyurs-12-en-28-oic acid. The difference in the stereochemistry and position of the hydroxyl groups compared to 1β-Hydroxyeuscaphic acid likely leads to different biological activity profiles.

Tomentic Acid: As 2α,3β,19α-trihydroxy-urs-12-en-28-oic acid, Tomentic Acid is another close analog. The key difference lies in the absence of the 1β-hydroxyl group and the stereochemistry of the C-2 hydroxyl group.

| Compound | Skeleton | Key Substituents |

| 1β-Hydroxyeuscaphic acid | Ursane | 1β, 2α, 3β, 19α-tetrahydroxy, 28-oic acid |

| Euscaphic Acid | Ursane | 2α, 3β, 19α-trihydroxy, 28-oic acid |

| Oleanolic Acid | Oleanane | 3β-hydroxy, 28-oic acid |

| Myrianthic Acid | Ursane | 2α, 3α, 19α, 23-tetrahydroxy, 28-oic acid |

| Tomentic Acid | Ursane | 2α, 3β, 19α-trihydroxy, 28-oic acid |

Computational and Predictive Models in SAR Investigations (e.g., QSAR Methodologies)

Quantitative Structure-Activity Relationship (QSAR) methodologies are powerful computational tools used to correlate the chemical structure of compounds with their biological activities. These models can predict the activity of new, untested compounds and provide insights into the key molecular features driving the observed effects.

While specific QSAR studies focusing exclusively on 1β-Hydroxyeuscaphic acid are not widely reported, QSAR analyses of other series of hydroxylated ursane triterpenoids have been conducted. These studies typically involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to build a predictive model. Such models have the potential to accelerate the discovery of novel and more potent derivatives of 1β-Hydroxyeuscaphic acid by allowing for the virtual screening of large compound libraries before undertaking laborious and expensive chemical synthesis and biological testing.

Synthetic Strategies and Chemical Derivatization

Approaches for Chemical Synthesis of 1β-Hydroxyeuscaphic Acid

The total synthesis of a complex pentacyclic triterpenoid (B12794562) like 1β-Hydroxyeuscaphic acid is a formidable challenge due to its stereochemically rich structure. The biosynthesis of ursane-type triterpenoids in plants begins with the cyclization of 2,3-oxidosqualene (B107256), a process catalyzed by amyrin synthase. This enzymatic reaction establishes the characteristic five-ring carbon skeleton. nih.gov

A hypothetical total synthesis would likely involve a convergent strategy, where key fragments of the molecule are synthesized separately and then combined. The construction of the pentacyclic core is a critical step, and various methods have been developed for the synthesis of similar triterpenoid skeletons. These methods often employ intramolecular Diels-Alder reactions, radical cyclizations, or biomimetic cationic cyclizations to form the multiple ring systems.

The introduction of the various hydroxyl groups, including the specific 1β-hydroxyl group, would require stereoselective oxidation methods. The regioselectivity and stereoselectivity of these reactions are crucial for the successful synthesis of the target molecule.

Derivatization for Enhanced Bioactivity or Specificity

Chemical derivatization of naturally occurring triterpenoids is a common strategy to enhance their biological activity, improve their pharmacokinetic properties, or probe their structure-activity relationships (SAR). For ursane-type triterpenoids, derivatization efforts often focus on the modification of the hydroxyl groups and the C-28 carboxylic acid.

Potential derivatization strategies for 1β-Hydroxyeuscaphic acid could include:

Esterification and Etherification: The hydroxyl groups, including the 1β-OH, can be converted to esters or ethers to modify the lipophilicity and bioavailability of the molecule.

Amidation: The C-28 carboxylic acid can be converted to a variety of amides, which can introduce new functionalities and potential hydrogen bonding interactions, leading to enhanced biological activity.

Glycosylation: Attachment of sugar moieties to the hydroxyl groups can significantly alter the solubility and biological targeting of the compound.

Conjugation with other molecules: Linking 1β-Hydroxyeuscaphic acid to other bioactive molecules, such as fluorescent dyes or known drugs, can be used to study its mechanism of action or to develop hybrid compounds with dual activity.

Studies on related polyhydroxylated ursane-type triterpenoids have shown that modifications to the hydroxyl groups on the A-ring can significantly impact their biological effects.

Semisynthesis from Naturally Occurring Precursors

Semisynthesis, starting from readily available natural products, is a more practical approach for obtaining 1β-Hydroxyeuscaphic acid and its derivatives. Euscaphic acid, which lacks the 1β-hydroxyl group but shares the rest of the core structure, is a logical precursor.

A potential semisynthetic route could involve the selective introduction of a hydroxyl group at the C-1 position of euscaphic acid. This would require a regio- and stereoselective hydroxylation reaction. Methodologies for such transformations in complex natural products are challenging but could potentially be achieved through:

Microbial Biotransformation: Utilizing microorganisms or their enzymes to carry out specific hydroxylation reactions. This approach often provides high selectivity under mild conditions.

Directed C-H Oxidation: Employing transition metal catalysts with directing groups to achieve site-selective hydroxylation.

Other naturally occurring ursane-type triterpenoids, such as ursolic acid, corosolic acid, or asiatic acid, could also serve as starting materials. However, this would necessitate the introduction of multiple hydroxyl groups in a controlled manner, making the synthetic route more complex.

Medicinal Chemistry and Drug Discovery Perspectives

Target Identification and Validation for Therapeutic Interventions

A crucial step in developing a lead compound into a viable drug is identifying its specific molecular target(s) within the body. For 1beta-Hydroxyeuscaphic acid, while its hepatoprotective effects are documented, the precise proteins or pathways it modulates are not yet fully elucidated. The process of target identification and validation is a systematic investigation to confirm that modulating a specific molecular target can produce a desired therapeutic effect.

Modern drug discovery employs a range of sophisticated techniques for this purpose:

AI-Driven and Computational Approaches: These methods analyze vast datasets, including genomic, proteomic, and clinical data, to identify potential targets that correlate with a specific disease. Advanced algorithms can uncover novel therapeutic pathways and predict interactions between a compound and its potential targets, grounding the research in clinical relevance from the earliest stages.

Genomic and Proteomic Profiling: Techniques like RNA-seq (transcriptomics) can reveal changes in gene expression within a cell after treatment with the compound. This helps identify the downstream pathways affected. Similarly, mass spectrometry-based proteomics can analyze changes in protein levels, modifications, and interactions, offering direct evidence of the compound's impact on cellular machinery.

Biochemical and Cell-Based Assays: Once potential targets are identified, their interaction with the compound must be confirmed. Biochemical assays are cell-free systems that measure the direct interaction between the compound and the purified target protein, assessing its effect on enzymatic activity, for example. Cell-based assays use living cells to provide a more physiologically relevant context, confirming that the compound's interaction with its target produces the expected cellular response, such as inhibiting proliferation or reducing the secretion of inflammatory markers.

For this compound, its known anti-apoptotic effects suggest that its targets may lie within the intricate signaling cascades that control cell death. Validating these targets is essential to understand its mechanism of action and to reduce the risk of failure in later stages of drug development.

Strategies for Optimization of Pharmacological Efficacy in Preclinical Models

Once a lead compound and its target are identified, medicinal chemists work to optimize the compound's structure to improve its drug-like properties. This process, known as lead optimization, aims to enhance pharmacological efficacy, improve safety, and optimize absorption, distribution, metabolism, and excretion (ADME) profiles. While specific optimization studies on this compound are not yet extensively reported, established strategies are readily applicable.

Key optimization strategies include:

Structure-Activity Relationship (SAR) Studies: This involves synthesizing a series of derivatives of the lead compound where specific parts of the molecule are systematically modified. For instance, the carboxylic acid group on this compound could be converted to various esters or amides to see how this affects cell permeability and activity. researchgate.net

Functional Group Modification: Hydroxyl groups on the triterpenoid (B12794562) skeleton can be modified to alter solubility and hydrogen-bonding capacity. Such changes can significantly impact how the molecule binds to its target and how it is metabolized.

Solid-Phase Synthesis: For creating a large library of derivatives, solid-phase synthesis can be employed. This technique involves attaching the core molecule to a resin and then performing chemical reactions to build different variations, which can accelerate the discovery of more potent analogs. nih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties but may lead to improved biological activity or reduced toxicity.

Table 2: General Strategies for Lead Optimization in Natural Product Chemistry

| Strategy | Description | Potential Application to this compound |

| Esterification/Amidation | Converting the carboxylic acid group to an ester or amide. | May improve cell membrane permeability and alter the compound's pharmacokinetic profile. |

| Hydroxyl Group Derivatization | Modifying the hydroxyl (-OH) groups on the core structure. | Can change solubility and target-binding interactions. |

| Scaffold Modification | Altering the carbon skeleton of the triterpenoid. | A more complex approach to explore new binding modes and improve novelty. |

| Introduction of Heterocycles | Adding rings containing atoms other than carbon (e.g., nitrogen, sulfur). | Can introduce new interaction points with the biological target and improve potency. |

Challenges and Future Directions in Medicinal Chemistry Research for this compound

The development of this compound as a therapeutic agent faces several challenges common to natural product drug discovery, which also point toward future research directions.

Challenges:

Complexity of Synthesis: Natural products like this compound have complex, stereochemically rich structures. This makes the total synthesis or the creation of derivatives challenging, potentially slowing down SAR studies.

Target Deconvolution: As discussed, the precise molecular target(s) remain to be identified. Without this knowledge, rational drug design is difficult, and optimization efforts must rely on phenotypic screening, which can be less efficient.

Supply and Isolation: Relying on isolation from natural sources can be variable and may not be scalable for large-scale production. Developing a viable synthetic route is often a long-term necessity.

Future Directions:

Comprehensive Target Identification: A primary focus should be on employing modern target identification methodologies, from computational predictions to proteomic analyses, to uncover the mechanism of action of this compound.

Semi-Synthesis and SAR Studies: Using the isolated natural product as a starting material (semi-synthesis) is a practical approach to create a focused library of derivatives for SAR studies. This would help in identifying the key pharmacophore within the molecule.

Exploration of Other Therapeutic Areas: Triterpenoids as a class are known for a wide range of biological activities, including anti-inflammatory and anti-cancer effects. Future preclinical studies should explore the potential of this compound and its future derivatives in these and other disease areas.

Development of Synthetic Access: To overcome supply limitations and enable more extensive structural modifications, the development of an efficient total or partial synthetic route to the this compound scaffold is a critical long-term goal for its medicinal chemistry research. researchgate.netnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.